N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-4-3-5-17(14-15)21(27)23-12-13-25-22(28)26(18-8-9-18)20(24-25)16-6-10-19(29-2)11-7-16/h3-7,10-11,14,18H,8-9,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVODKLZVBPWMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=C(C=C3)OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Methoxyphenyl Group: This step may involve nucleophilic aromatic substitution or other coupling reactions.
Final Coupling with 3-Methylbenzamide: The final step involves coupling the intermediate with 3-methylbenzamide using peptide coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
In studies, derivatives of triazoles have shown minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics, suggesting that N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide could be a promising candidate for further development as an antimicrobial agent .
Antiviral Properties
The compound has also been identified as a potential antiviral agent. Specifically, it targets coronaviruses, making it relevant in the context of recent viral outbreaks. The structural components of the compound facilitate interactions with viral proteins, which could inhibit viral replication .
Anticancer Potential
Emerging studies suggest that triazole derivatives may possess anticancer properties. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .
Study 1: Antimicrobial Efficacy
A series of synthesized triazole derivatives were tested against MRSA and other pathogens. The results indicated that compounds bearing the triazole moiety exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as effective antimicrobial agents .
Study 2: Antiviral Activity Against Coronaviruses
In vitro assays demonstrated that similar compounds could inhibit the replication of coronaviruses by targeting specific viral enzymes. This suggests that this compound may also share this activity .
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methoxyphenyl group are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazolone Class
The compound shares a triazolone core with carfentrazone-ethyl (), a commercial herbicide. Key structural differences include:
- Carfentrazone-ethyl : Contains a trifluoromethylphenyl group and an ethyl ester substituent.
- Target Compound : Features a cyclopropyl group, 4-methoxyphenyl, and 3-methylbenzamide side chain.
Table 1: Structural and Functional Comparison
The cyclopropyl group in the target compound may confer greater metabolic stability compared to carfentrazone-ethyl’s trifluoromethyl group, which is prone to oxidative degradation .
Comparison with Benzamide Derivatives
The 3-methylbenzamide side chain aligns the compound with derivatives such as N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (). Key distinctions include:
- Compound: Contains a benzyl group and a thio-linked hydroxyamino oxoethyl moiety.
- Target Compound : Substitutes benzyl with cyclopropyl and lacks sulfur-based linkages.
Table 2: Electronic and Functional Differences
The 4-methoxyphenyl group in the target compound may improve π-π stacking interactions in biological targets compared to benzyl groups .
Research Findings and Mechanistic Insights
- Lumping Strategy Relevance : The compound’s triazolone core and benzamide side chain align with the “lumping” approach (), where structurally similar compounds are grouped for predictive modeling. This suggests it could be classified with other triazolone-benzamide hybrids for pharmacokinetic studies.
- Synthetic Challenges : Unlike carfentrazone-ethyl, which is synthesized via esterification (), the target compound’s amide bond likely requires coupling reagents (e.g., EDC/HOBt), increasing synthetic complexity.
Biological Activity
N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide is a complex organic compound belonging to the class of 1,2,4-triazole derivatives. Its unique molecular structure contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources and recent findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.41 g/mol. The compound features several functional groups that enhance its reactivity and biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3 |
| Molecular Weight | 368.41 g/mol |
| CAS Number | 2309341-47-5 |
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains, including resistant strains. For instance, studies have demonstrated that triazole derivatives can act as effective inhibitors of bacterial enzymes and disrupt bacterial cell wall synthesis.
In a comparative study of triazole compounds, this compound displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin and ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It was found to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells.
A study identified this compound as part of a library screened for anticancer activity on multicellular spheroids, indicating promising results against specific cancer types .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Role in Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and binding |
| Methoxyphenyl Moiety | Increases electron density |
| Triazole Ring | Essential for biological interactions |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors associated with disease pathways. For example:
- Enzyme Inhibition : The triazole ring has been shown to inhibit fungal cytochrome P450 enzymes.
Case Studies and Research Findings
Recent studies have highlighted the promising nature of triazole derivatives in drug discovery:
- Antimicrobial Efficacy : A study found that compounds similar to this compound exhibited potent activity against MRSA strains with MIC values lower than traditional antibiotics .
- Anticancer Screening : In a drug library screening process involving multicellular tumor spheroids, this compound was identified as a potential lead candidate due to its selective cytotoxicity against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
